molecular formula C9H14 B6603765 (but-3-yn-2-yl)cyclopentane CAS No. 2137766-66-4

(but-3-yn-2-yl)cyclopentane

Cat. No.: B6603765
CAS No.: 2137766-66-4
M. Wt: 122.21 g/mol
InChI Key: FWUYSZWSQDPOFF-UHFFFAOYSA-N
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Description

(but-3-yn-2-yl)cyclopentane is an alicyclic hydrocarbon featuring a cyclopentane ring substituted with a but-3-yn-2-yl group. The substituent consists of a four-carbon chain with a terminal triple bond (C≡C) at the third position, attached to the cyclopentane at the second carbon. While specific data on this compound are scarce in the literature, comparisons with structurally analogous cyclopentane derivatives—such as alkenyl-, alkyl-, and oxygenated-substituted variants—provide insights into its behavior .

Properties

IUPAC Name

but-3-yn-2-ylcyclopentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14/c1-3-8(2)9-6-4-5-7-9/h1,8-9H,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUYSZWSQDPOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)C1CCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (but-3-yn-2-yl)cyclopentane can be achieved through various methods. One common approach involves the alkylation of cyclopentane with but-3-yn-2-yl halides under basic conditions. Another method includes the use of transition metal-catalyzed coupling reactions, such as the Sonogashira coupling, which involves the reaction of cyclopentyl halides with but-3-yn-2-yl acetylene in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods

Industrial production of (but-3-yn-2-yl)cyclopentane typically involves large-scale alkylation reactions using cyclopentane and but-3-yn-2-yl halides. The reaction is carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

(but-3-yn-2-yl)cyclopentane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(but-3-yn-2-yl)cyclopentane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (but-3-yn-2-yl)cyclopentane involves its interaction with various molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, forming new ring structures that can interact with biological targets. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox-sensitive pathways in biological systems .

Comparison with Similar Compounds

Comparison with Alkenyl-Substituted Cyclopentanes

Example Compound : 3-Butenylcyclopentane (C₉H₁₆, MW = 124.22 g/mol) .

Property (but-3-yn-2-yl)cyclopentane (Inferred) 3-Butenylcyclopentane
Molecular Formula C₉H₁₄ C₉H₁₆
Molecular Weight ~122.21 g/mol 124.22 g/mol
Unsaturation Triple bond (sp-hybridized) Double bond (sp²-hybridized)
Boiling Point Likely higher (due to polarity) Not reported
Reactivity More reactive in radical/oxidation pathways Forms resonance-stabilized radicals

The triple bond in (but-3-yn-2-yl)cyclopentane likely increases its reactivity compared to alkenyl analogs. For instance, cyclopentene derivatives form resonance-stabilized allyl radicals during combustion, but the presence of an alkyne could promote alternative pathways, such as acetylide formation or enhanced H-abstraction efficiency .

Comparison with Alkyl-Substituted Cyclopentanes

Example Compounds : Methylcyclopentane, Ethylcyclopentane .

Property (but-3-yn-2-yl)cyclopentane Methylcyclopentane
Biodegradability Likely slower Rapid (similar to cyclopentane)
Flammability High (alkyne + cyclopentane) High (cyclopentane backbone)
Substituent Effects Steric hindrance from alkyne Minimal steric impact

Dimethyl-substituted cyclopentanes exhibit reduced biodegradability due to steric constraints, suggesting that (but-3-yn-2-yl)cyclopentane may face similar limitations . Additionally, the alkyne group could exacerbate flammability risks, as cyclopentane itself is highly flammable .

Reactivity in Radical Formation and Combustion

Cyclopentane derivatives predominantly form resonance-stabilized allyl radicals during oxidation. For example:

  • Cyclopentane : 70% of its consumption involves H-abstraction to form cyclopentyl radicals, which stabilize as allyl species .
  • Cyclopentene : Generates resonance-stabilized radicals more readily than cyclohexene due to ring strain .

The alkyne substituent in (but-3-yn-2-yl)cyclopentane may alter this pathway by introducing propargyl radicals (HC≡C•), which are less stabilized than allyl radicals. This could delay ignition compared to cyclopentene but accelerate decomposition relative to alkyl-substituted analogs.

Biodegradability and Environmental Impact

Cyclopentane and its alkyl derivatives (methyl-, ethyl-) are biodegraded rapidly under sulfate-rich conditions, but bulkier substituents (e.g., dimethyl) slow this process . The alkyne group in (but-3-yn-2-yl)cyclopentane may hinder microbial enzymes, reducing biodegradation rates.

Analytical Differentiation

Compounds like benzocyclopentane and cyclopropylbenzene have overlapping retention indices (RIs) with cyclopentane derivatives, complicating GC-MS identification . The alkyne group in (but-3-yn-2-yl)cyclopentane could provide a distinct IR signature (~3300 cm⁻¹ for C≡C-H stretch), aiding differentiation.

Biological Activity

(but-3-yn-2-yl)cyclopentane, a compound with the molecular formula C9_9H14_{14}, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

(but-3-yn-2-yl)cyclopentane consists of a cyclopentane ring substituted with a but-3-yn-2-yl group. This unique structure contributes to its reactivity and potential interactions with biological systems.

Antimicrobial Properties

Research indicates that (but-3-yn-2-yl)cyclopentane exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Anticancer Activity

In addition to its antimicrobial properties, (but-3-yn-2-yl)cyclopentane has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as inducing apoptosis and inhibiting angiogenesis. For example, in vitro assays demonstrated that the compound reduced the viability of several cancer cell lines, including breast and colon cancer cells .

Synthesis Methods

The synthesis of (but-3-yn-2-yl)cyclopentane can be achieved through various methods:

  • Alkylation Reactions : Cyclopentane can be alkylated with but-3-yn-2-yl halides under basic conditions.
  • Transition Metal-Catalyzed Coupling : Employing methods like Sonogashira coupling allows for the reaction of cyclopentyl halides with but-3-yne in the presence of palladium catalysts.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Agents evaluated the antimicrobial efficacy of (but-3-yn-2-yl)cyclopentane against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting promising potential for development as an antimicrobial agent .

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Pseudomonas aeruginosa64

Study 2: Anticancer Potential

In vitro studies conducted on various cancer cell lines revealed that (but-3-yn-2-y)cyclopentane significantly inhibited cell growth. The compound showed an IC50_{50} value of 15 µM against MCF7 breast cancer cells, indicating effective cytotoxicity .

Cell LineIC50_{50} (µM)
MCF7 (Breast Cancer)15
HCT116 (Colon Cancer)20
A549 (Lung Cancer)25

The biological activity of (but-3-yn-2-y)cyclopentane is attributed to its ability to interact with various cellular targets. The alkyne group can participate in cycloaddition reactions, forming new structures that influence biological pathways. Additionally, the compound's redox properties may modulate oxidative stress responses in cells .

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